3-(1-Oxo-6-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine-2,6-dione core and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps. One common approach is the alkylation or amidation of precursor compounds with propargyl bromide or propargylamine . The reaction conditions often include the use of solvents like acetone and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
What sets 3-[1-oxo-6-(prop-2-yn-1-yloxy)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3-oxo-5-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c1-2-7-22-11-4-3-10-9-18(16(21)12(10)8-11)13-5-6-14(19)17-15(13)20/h1,3-4,8,13H,5-7,9H2,(H,17,19,20) |
InChI Key |
YUIWUJDFMQKPQX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origin of Product |
United States |
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